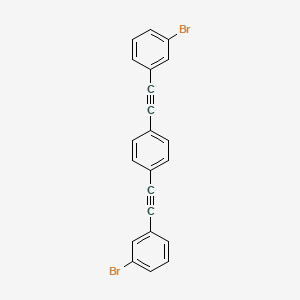
1,4-Bis((3-bromophenyl)ethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((3-bromophenyl)ethynyl)benzene is an organic compound with the molecular formula C22H12Br2. It is a derivative of benzene, featuring two ethynyl groups each bonded to a 3-bromophenyl group at the 1 and 4 positions of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis((3-bromophenyl)ethynyl)benzene can be synthesized through a series of palladium-catalyzed cross-coupling reactions. One common method involves the use of the Suzuki-Miyaura coupling reaction, which employs boron reagents and palladium catalysts to form carbon-carbon bonds . The general reaction conditions include:
Reagents: 3-bromophenylboronic acid, 1,4-dibromobenzene, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((3-bromophenyl)ethynyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl groups can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and mild heating (50-70°C).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), typically in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or ketones from the ethynyl groups.
Reduction: Formation of alkanes or alkenes from the ethynyl groups.
Scientific Research Applications
1,4-Bis((3-bromophenyl)ethynyl)benzene has several scientific research applications:
Materials Science: Used in the synthesis of organic semiconductors and conductive polymers for electronic devices.
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Chemical Sensors: Utilized in the design of sensors for detecting various chemical species due to its unique electronic properties.
Liquid Crystals: Applied in the formulation of liquid crystal materials for display technologies.
Mechanism of Action
The mechanism of action of 1,4-Bis((3-bromophenyl)ethynyl)benzene primarily involves its ability to participate in π-conjugation and electron delocalization. The ethynyl groups facilitate the formation of extended π-systems, which enhance the compound’s electronic properties. These properties are crucial for its applications in organic electronics and materials science .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar structure but without the bromine atoms, leading to different reactivity and applications.
1,4-Bis((4-bromophenyl)ethynyl)benzene: Similar structure with bromine atoms at different positions, affecting its electronic properties.
Uniqueness
1,4-Bis((3-bromophenyl)ethynyl)benzene is unique due to the presence of bromine atoms at the 3-position of the phenyl rings, which influences its reactivity and electronic properties. This structural feature makes it particularly suitable for specific applications in organic electronics and materials science .
Properties
Molecular Formula |
C22H12Br2 |
|---|---|
Molecular Weight |
436.1 g/mol |
IUPAC Name |
1,4-bis[2-(3-bromophenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H12Br2/c23-21-5-1-3-19(15-21)13-11-17-7-9-18(10-8-17)12-14-20-4-2-6-22(24)16-20/h1-10,15-16H |
InChI Key |
OZTZSILVAZLBOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C#CC2=CC=C(C=C2)C#CC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















